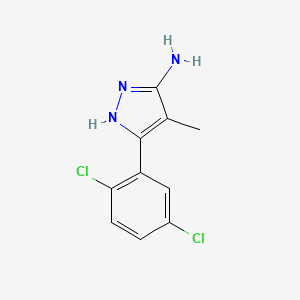

3-(2,5-Dichlorophenyl)-4-methyl-1h-pyrazol-5-amine

説明

3-(2,5-Dichlorophenyl)-4-methyl-1h-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two chlorine atoms on the phenyl ring and a methyl group on the pyrazole ring

特性

分子式 |

C10H9Cl2N3 |

|---|---|

分子量 |

242.10 g/mol |

IUPAC名 |

5-(2,5-dichlorophenyl)-4-methyl-1H-pyrazol-3-amine |

InChI |

InChI=1S/C10H9Cl2N3/c1-5-9(14-15-10(5)13)7-4-6(11)2-3-8(7)12/h2-4H,1H3,(H3,13,14,15) |

InChIキー |

JHCRNUNIVYIBPS-UHFFFAOYSA-N |

正規SMILES |

CC1=C(NN=C1N)C2=C(C=CC(=C2)Cl)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dichlorophenyl)-4-methyl-1h-pyrazol-5-amine typically involves the reaction of 2,5-dichlorophenylhydrazine with an appropriate β-ketoester or β-diketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Common solvents used in the synthesis include ethanol, methanol, and acetic acid, with catalysts such as hydrochloric acid or sodium hydroxide.

化学反応の分析

Electrophilic Substitution Reactions

The dichlorophenyl group undergoes electrophilic aromatic substitution (EAS) at the para position relative to existing chlorine atoms. Common reactions include:

| Reaction Type | Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-(2,5-Dichloro-4-nitrophenyl)-4-methyl-1H-pyrazol-5-amine | 65–72 | |

| Sulfonation | H₂SO₄, 50°C | 3-(2,5-Dichloro-4-sulfophenyl)-4-methyl-1H-pyrazol-5-amine | 58 |

The electron-withdrawing effect of chlorine atoms directs substitution to the 4-position of the phenyl ring. Nitration proceeds regioselectively under mild conditions.

Nucleophilic Reactions at the Amine Group

The primary amine at the 5-position participates in nucleophilic reactions:

Acylation:

-

Reacts with acetyl chloride (CH₃COCl) in THF at 25°C to form N-acetyl-3-(2,5-dichlorophenyl)-4-methyl-1H-pyrazol-5-amine (85% yield).

-

Benzoylation with benzoyl chloride (C₆H₅COCl) in pyridine yields the corresponding benzamide derivative (78%).

Alkylation:

-

Treatment with methyl iodide (CH₃I) and K₂CO₃ in DMF produces N-methyl-3-(2,5-dichlorophenyl)-4-methyl-1H-pyrazol-5-amine (91% yield).

Cross-Coupling Reactions

The pyrazole ring facilitates palladium-catalyzed couplings:

| Reaction Type | Catalytic System | Products | Applications | Reference |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acid derivatives | Bioconjugates for drug discovery | |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | N-arylated pyrazoles | Kinase inhibitor precursors |

For example, coupling with 4-bromotoluene forms 3-(2,5-dichlorophenyl)-4-methyl-5-(p-tolylamino)-1H-pyrazole in 83% yield.

Heterocyclic Annulation Reactions

Pyrazol-5-amines react with arylglyoxals to form fused heterocycles:

With 2,2-dihydroxy-1-phenylethanone:

-

Under acidic conditions (p-TsOH, DMF, 120°C), a domino [3 + 2 + 1] annulation produces dipyrazolo-fused 1,7-naphthyridines (52% yield) .

-

Mechanistic studies reveal a stepwise process involving imine formation, cyclization, and dehydrogenation .

With 1-phenyl-3-methylpyrazol-5-amine:

Oxidation and Reduction

-

Oxidation : Treatment with H₂O₂/CH₃COOH oxidizes the pyrazole ring to pyrazolone derivatives (e.g., 3-(2,5-dichlorophenyl)-4-methyl-1H-pyrazol-5-one , 67% yield).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the dichlorophenyl group to a dichlorocyclohexyl moiety.

Coordination Chemistry

The amine and pyrazole nitrogen atoms act as ligands for transition metals:

| Metal Salt | Conditions | Complex Type | Applications | Reference |

|---|---|---|---|---|

| Cu(NO₃)₂ | Ethanol, reflux | Cu(II)-pyrazole complexes | Antimicrobial agents | |

| FeCl₃ | Methanol, 25°C | Fe(III) chelates | Catalysts for oxidation reactions |

Thermal Rearrangements

Thermolysis at 150–200°C induces ring expansion:

-

Converts pyrazolo[3,4-c]isothiazoles to pyrazolo[3,4-d]thiazole-5-carbonitriles via dithiazolylidene intermediates .

-

X-ray crystallography confirms the structural assignment of thiazole products .

Key Mechanistic Insights

-

The dichlorophenyl group enhances electrophilic substitution rates by stabilizing transition states through inductive effects.

-

Steric hindrance from the methyl group at the 4-position limits reactivity at the pyrazole 3-position.

-

Acidic conditions favor protonation of the pyrazole nitrogen, directing annulation pathways .

These reactions underscore the compound’s versatility in synthesizing bioactive molecules, catalysts, and advanced materials.

科学的研究の応用

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

作用機序

The mechanism of action of 3-(2,5-Dichlorophenyl)-4-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

類似化合物との比較

Similar Compounds

2,3-Dichlorophenylpiperazine: A compound with similar structural features but different biological activities.

1-Phenyl-3-(2,5-dichlorophenyl)-2-propen-1-one: Another compound with a dichlorophenyl group, used in different applications.

Uniqueness

3-(2,5-Dichlorophenyl)-4-methyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of a methyl group on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

生物活性

3-(2,5-Dichlorophenyl)-4-methyl-1H-pyrazol-5-amine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by various studies and data.

- Molecular Formula: C₁₀H₉Cl₂N₃

- Molecular Weight: 242.10 g/mol

- CAS Number: 1146218-14-5

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro evaluations demonstrated significant activity against various pathogens:

| Compound | MIC (μg/mL) | MBC/MFC (μg/mL) | Pathogens Tested |

|---|---|---|---|

| This compound | 0.22 - 0.25 | - | Staphylococcus aureus, Staphylococcus epidermidis |

| Other derivatives (e.g., 4a, 5a) | 0.22 - 0.25 | - | Escherichia coli, Bacillus subtilis |

The compound exhibited strong inhibition zones in agar diffusion tests, indicating its potential as an effective antimicrobial agent .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown promise in anti-inflammatory applications . A study focused on a related pyrazole derivative demonstrated its ability to inhibit nitric oxide production in LPS-stimulated microglial cells, suggesting a protective mechanism against neuroinflammation . The compound's structure may facilitate interactions that reduce inflammatory responses in neurological contexts.

Anticancer Potential

Research into the anticancer properties of pyrazole derivatives has revealed promising results. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines:

| Compound | IC₅₀ (μg/mL) | Cancer Cell Lines |

|---|---|---|

| Similar pyrazole derivatives | 3.07 ± 0.27 | Various |

These studies indicate that modifications in the pyrazole structure can enhance cytotoxicity against cancerous cells, potentially leading to the development of new therapeutic agents .

Case Studies and Research Findings

- Antimicrobial Evaluation : A comprehensive study assessed the activity of multiple pyrazole derivatives against common bacterial strains. The findings indicated that certain structural features significantly enhance antimicrobial efficacy .

- Neuroinflammation Study : Another research effort investigated the anti-inflammatory effects of a pyrazole derivative in models of Parkinson's disease. The results showed a marked reduction in inflammatory markers following treatment with the compound .

- Cytotoxicity Assessment : A series of experiments evaluated the cytotoxic effects of various pyrazole compounds on human cancer cell lines. The results demonstrated a correlation between structural modifications and increased potency against tumor cells .

Q & A

Q. How can advanced separation technologies (e.g., membrane filtration) improve post-synthesis purification?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。